S-(Dimethylarsenic)Cysteine
CAS No.:
Cat. No.: VC14488045
Molecular Formula: C5H12AsNO2S
Molecular Weight: 225.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12AsNO2S |
|---|---|
| Molecular Weight | 225.14 g/mol |
| IUPAC Name | (2R)-2-amino-3-dimethylarsanylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C5H12AsNO2S/c1-6(2)10-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 |
| Standard InChI Key | UKLXSOVDMSQHMM-BYPYZUCNSA-N |
| Isomeric SMILES | C[As](C)SC[C@@H](C(=O)O)N |
| Canonical SMILES | C[As](C)SCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
S-(Dimethylarsenic)Cysteine () consists of a cysteine backbone modified by a dimethylarsanyl (-As(CH)) group attached to its sulfur atom. The compound’s stereochemistry is defined by the (2R) configuration, critical for its potential interactions with chiral biological targets. PubChem data confirm its IUPAC name and synonyms, including S-dimethylarsinocysteine .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.14 g/mol |
| Stereochemistry | (2R)-configuration |
| CAS Registry Number | 17753880 (PubChem CID) |
The absence of 3D conformational data in PubChem underscores challenges in modeling arsenic-containing compounds due to limitations in force field parameterization for arsenic atoms.
Synthesis and Stability
Stability Considerations
DMAs IIIG, a structurally related compound, dissociates into trivalent dimethylarsenicals and glutathione (GSH) under physiological conditions, releasing cytotoxic species . By analogy, S-(Dimethylarsenic)Cysteine may exhibit similar lability, with its stability contingent on environmental factors like pH and redox potential.
Cytotoxicity and Mechanisms of Action
In Vitro Toxicity Profiles
Studies on DMAs IIIG in TRL 1215 rat liver cells reveal a median lethal concentration (LC) of 160 nM, indicating high cytotoxicity . Although direct data for S-(Dimethylarsenic)Cysteine are lacking, its structural similarity to DMAs IIIG suggests potential cytotoxicity mediated by free dimethylarsenicals.
Detoxification Pathways
Physiological concentrations of GSH (micromolar range) stabilize DMAs IIIG, preventing its dissociation and subsequent toxicity . Human serum albumin (HSA) and red blood cells further reduce cellular arsenic uptake by sequestering reactive species . These mechanisms likely extend to S-(Dimethylarsenic)Cysteine, implicating systemic buffers in mitigating its harmful effects.
Metabolic Integration with Cysteine Pathways
Biosynthetic Routes
Cysteine metabolism involves multiple enzymes, including cysteine dioxygenase and cystathionine γ-lyase, which generate sulfinic acid and hydrogen sulfide, respectively . The incorporation of a dimethylarsanyl group into cysteine (forming S-(Dimethylarsenic)Cysteine) may divert standard metabolic flux, potentially inhibiting enzymes reliant on free thiol groups.
Table 2: Key Enzymes in Cysteine Metabolism
| Enzyme | Product | Cofactor |
|---|---|---|
| Cysteine dioxygenase | Cysteine sulfinic acid | Iron |
| Cystathionine γ-lyase | Pyruvate, NH, HS | Pyridoxal phosphate |
Catabolic Fate
The compound’s degradation likely parallels DMAs IIIG, involving reductive dissociation or enzymatic demethylation. Interaction with glutathione-cystine transhydrogenase could regenerate cysteine while releasing dimethylarsenicals, necessitating hepatic or renal clearance.
Biological and Environmental Implications
Arsenic Detoxification vs. Toxicity
The dual role of organoarsenicals—as detoxification products and latent toxins—is exemplified by DMAs IIIG . S-(Dimethylarsenic)Cysteine may similarly serve as an intermediate in arsenic biotransformation, with its toxicity contingent on compartmentalization and local GSH levels.
Ecotoxicological Considerations
Environmental persistence of dimethylarsenicals derived from S-(Dimethylarsenic)Cysteine could contribute to arsenic cycling in ecosystems. Microbial methylation and demethylation processes may amplify its bioavailability, necessitating further study.
Analytical and Detection Challenges
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